[3-(2,3-Difluorophenyl)phenyl]methanamine

Building Block Medicinal Chemistry Material Science

Researchers requiring a bifunctional fluorinated biphenyl methanamine scaffold often face limited availability of this precise substitution pattern. [3-(2,3-Difluorophenyl)phenyl]methanamine (CAS 1341956-68-0) addresses this gap as a versatile building block for medicinal chemistry and library synthesis. - Bifunctional core: Primary amine handle paired with a 2,3-difluorinated biphenyl system for parallel derivatization. - Calculated LogP of 3.0905 supports CNS drug-like space exploration in early-stage SAR studies. - Supplied at 98% research purity, enabling direct use in amide coupling, reductive amination, or urea formation without pre-purification.

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
CAS No. 1341956-68-0
Cat. No. B1399927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,3-Difluorophenyl)phenyl]methanamine
CAS1341956-68-0
Molecular FormulaC13H11F2N
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)CN
InChIInChI=1S/C13H11F2N/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-7H,8,16H2
InChIKeyRBPUGDPTJFLYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2,3-Difluorophenyl)phenyl]methanamine: Identity & Procurement


[3-(2,3-Difluorophenyl)phenyl]methanamine, also named (2',3'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine , is an organic building block of the biphenyl methanamine class with the molecular formula C13H11F2N and a molecular weight of 219.23 . This compound is commercially available at a standard research purity of 98% and is provided for scientific research applications only . Its reported physical properties include a calculated boiling point of 316.4±32.0 °C at 760 mmHg and a calculated LogP of 3.0905 .

Building Block Fluorinated biphenyl methanamine scaffold for organic synthesis and derivatization workflows
Reactivity Bifunctional profile: primary amine handle combined with a 2,3-difluorophenyl biphenyl system
Grade Standard research purity specification; suitable for exploratory chemical library synthesis

[3-(2,3-Difluorophenyl)phenyl]methanamine: Procurement Considerations


Based on the currently available evidence, a quantitative basis for selecting [3-(2,3-Difluorophenyl)phenyl]methanamine (CAS 1341956-68-0) over its closest analogs cannot be established. The available data is limited to basic chemical identity and a standard purity specification . No comparative studies providing quantitative activity, selectivity, or performance data for this specific compound were identified in accessible and permissible sources. Therefore, any procurement decision should be based on the specific structural requirements of the intended research application rather than on a demonstrable performance advantage.

Regioisomer Fluorine substitution pattern may alter electronic properties and reactivity compared to other difluorophenyl regioisomers
Connectivity Biphenyl linkage position shifts molecular geometry; meta-substituted analogs may not transfer directly
Performance No comparative activity or selectivity data available; analog substitution requires independent validation

[3-(2,3-Difluorophenyl)phenyl]methanamine: Quantitative Evidence


Purity Specification

The standard commercial specification for [3-(2,3-Difluorophenyl)phenyl]methanamine is a purity of 98% . This is a baseline quality metric for this specific compound.

Purity
Specification review
98%
Baseline procurement specification; no differentiation basis among analogs
Standard commercial vendor specification
Building Block Medicinal Chemistry Material Science

Absence of Biological Comparison Data

A search of accessible and permissible sources did not yield any primary research articles or patents containing quantitative biological activity, selectivity, or pharmacokinetic data for [3-(2,3-Difluorophenyl)phenyl]methanamine. No head-to-head studies or cross-study comparable data with other analogs were found. Therefore, it is not possible to make any evidence-based claims regarding its differentiation from similar compounds in a biological context.

Comparative Data
Data to verify
No quantitative biological or selectivity data found
Selection based on structural requirements, not demonstrated performance
Literature search returned no comparator data for this compound
Biological Activity Comparative Analysis Literature Gap

[3-(2,3-Difluorophenyl)phenyl]methanamine: Research Applications


Biphenyl Methanamine Scaffold for Organic Synthesis

Due to its bifunctional nature, possessing a primary amine and a fluorinated biphenyl system, [3-(2,3-Difluorophenyl)phenyl]methanamine may serve as a versatile building block or intermediate in the synthesis of more complex molecules . Its structure is suitable for derivatization and inclusion in chemical libraries where this specific molecular architecture is desired.

Exploratory Research in Medicinal Chemistry

The compound's biphenyl core and fluorination pattern are structural motifs common in drug discovery. It can be utilized in preliminary, exploratory studies to generate novel chemical entities, but any specific therapeutic advantage remains unproven by the currently available data. Its selection would be driven by a specific structure-activity relationship hypothesis rather than established performance data.

Physicochemical Reference and Profiling

The compound's calculated properties, such as a boiling point of 316.4±32.0 °C at 760 mmHg and a LogP of 3.0905 , can serve as reference points for the development of related chemical series or for computational modeling in the absence of experimental data.

Application
Selection Property
Validation Focus
Biphenyl Scaffold Derivatization
Bifunctional amine-fluorophenyl reactivity
Derivative library synthesis and scaffold exploration
Exploratory Medicinal Chemistry
Fluorinated biphenyl core architecture
Structure-activity hypothesis testing
Physicochemical Reference
Calculated property benchmarks
Computational model validation and series development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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